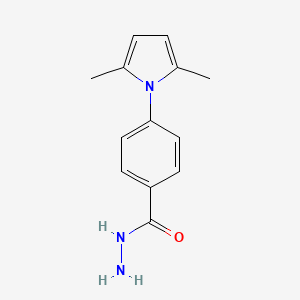
4-(2,5-二甲基-1H-吡咯-1-基)苯甲酰肼
描述
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antibacterial and antitubercular properties . The structure of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide consists of a benzohydrazide moiety linked to a pyrrole ring, which is substituted with two methyl groups at the 2 and 5 positions.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
作用机制
Target of Action
The primary targets of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial metabolism and growth, making them attractive targets for antibacterial and antitubercular agents .
Mode of Action
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, thereby disrupting the metabolic processes they are involved in .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes disrupts the fatty acid synthesis and folate metabolism pathways respectively . These pathways are essential for bacterial growth and replication. The disruption of these pathways leads to the inhibition of bacterial growth, exerting the antibacterial and antitubercular effects of the compound .
Result of Action
The molecular and cellular effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide’s action include the inhibition of bacterial growth and replication due to the disruption of essential metabolic pathways . This results in its antibacterial and antitubercular properties .
生化分析
Biochemical Properties
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. Research has shown that this compound interacts with enzymes such as enoyl-ACP reductase and dihydrofolate reductase (DHFR) . These interactions are crucial as they inhibit the activity of these enzymes, leading to potential antibacterial and antitubercular effects. The binding interactions between 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide and these enzymes have been elucidated through molecular docking studies, which reveal the compound’s ability to fit into the active sites of these enzymes, thereby blocking their function .
Cellular Effects
The effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide on various cell types and cellular processes have been extensively studied. In particular, this compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in Chinese hamster ovary (CHO) cells, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide has been found to improve monoclonal antibody production by increasing cell-specific glucose uptake and intracellular adenosine triphosphate (ATP) levels . Additionally, the compound has been observed to suppress cell growth and alter the glycosylation patterns of monoclonal antibodies, which are critical for their therapeutic efficacy .
Molecular Mechanism
The molecular mechanism of action of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide involves its binding interactions with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound’s ability to inhibit enoyl-ACP reductase and DHFR is attributed to its structural compatibility with the active sites of these enzymes . By binding to these sites, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide effectively blocks the enzymes’ catalytic activity, thereby disrupting essential biochemical pathways. Furthermore, the compound’s influence on gene expression is mediated through its impact on cellular signaling pathways, which regulate the transcription of genes involved in metabolic processes and cellular growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged cellular effects . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have also revealed potential cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced enzyme inhibition and improved therapeutic outcomes . At higher doses, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide may induce toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of enoyl-ACP reductase and DHFR disrupts key metabolic pathways, leading to alterations in the synthesis of fatty acids and nucleotides . These changes can have downstream effects on cellular metabolism, influencing the overall metabolic state of the cell. Additionally, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide may interact with other metabolic enzymes, further modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic efficacy . Studies have shown that 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide can be efficiently transported across cellular membranes, allowing for effective intracellular delivery . The compound’s distribution within tissues is also influenced by its binding affinity to specific proteins, which can affect its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide exerts its effects in the appropriate cellular context, enhancing its efficacy. For example, the compound’s localization to the mitochondria can influence mitochondrial function and energy metabolism, contributing to its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide typically involves the reaction of 2,5-dimethylpyrrole with benzohydrazide derivatives. One common method includes the condensation of 2,5-dimethylpyrrole with benzohydrazide in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions[][3].
Major Products: The major products formed from these reactions include various substituted benzohydrazides and pyrrole derivatives, which can exhibit different biological activities[3][3].
相似化合物的比较
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have similar structures but with different substituents on the acetyl group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(mesitylmethylene)benzohydrazide: This compound features a mesitylmethylene group instead of the benzohydrazide moiety.
Uniqueness: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide is unique due to its dual inhibitory action on enoyl ACP reductase and dihydrofolate reductase, which is not commonly observed in similar compounds. This dual targeting mechanism enhances its potential as a therapeutic agent against bacterial infections .
属性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-3-4-10(2)16(9)12-7-5-11(6-8-12)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLBBIMOIDHHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351512 | |
| Record name | 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26165-67-3 | |
| Record name | 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26165-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,5-dimethylpyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid hydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


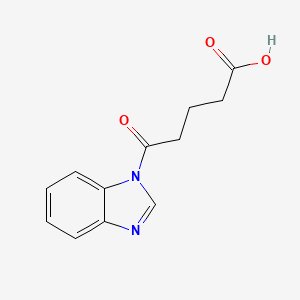

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)

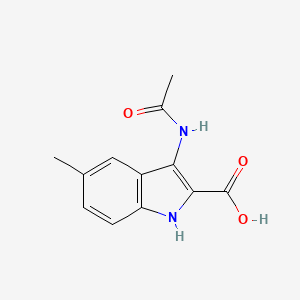
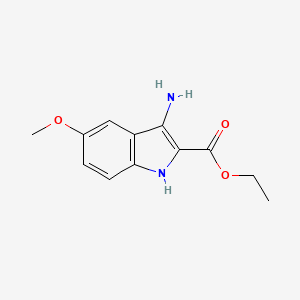
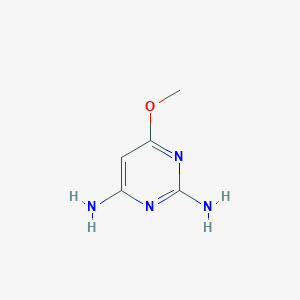
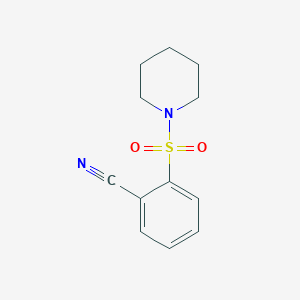
![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

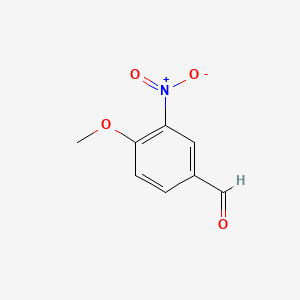
![4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1298852.png)
![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)

